N'~1~-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE
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Overview
Description
N’~1~-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE is a compound that belongs to the class of hydrazides It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with cyclopropanecarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which N’~1~-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, where the compound can bind and modulate their activity. The pathways involved often include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
- 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide
Uniqueness
N’~1~-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of a cyclopropane ring and a pyrazole moiety.
Properties
IUPAC Name |
N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-7-9(6-12-14(7)2)5-11-13-10(15)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,13,15)/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZIGCCJZUGKHC-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=NNC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=N/NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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